Taccalonolide B

Overview

Description

Taccalonolides are a class of microtubule-stabilizing agents isolated from Tacca chantrieri that have shown selective cancer-fighting properties . Taccalonolide B is a microtubule stabilizer isolated from Tacca plantaginea, with antitumor activity .

Synthesis Analysis

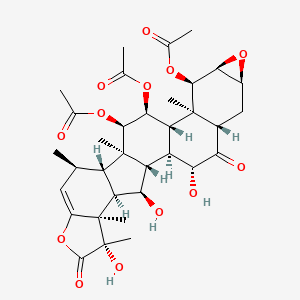

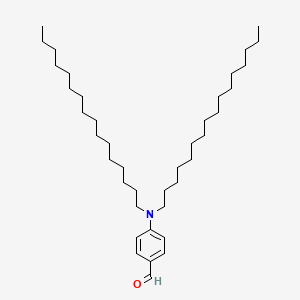

The first taccalonolide was isolated in 1963 from the tubers of Tacca leontopetaloides . The structures of taccalonolides A and B were elucidated in 1987 as a complex pentacyclic steroidal-like structure with the molecular formula of C36H46O14 . The reduction of this compound by NaBH3CN results in the stereospecific formation of 6S–OH derivative, which is ideally suited for esterification .Molecular Structure Analysis

Each taccalonolide contains a C2-C3 epoxide and all except taccalonolide C have a C23-C26 lactone ring . The structures of taccalonolides A and B were elucidated in 1987 as a complex pentacyclic steroidal-like structure with the molecular formula of C36H46O14 .Chemical Reactions Analysis

The reduction of this compound by NaBH3CN results in the stereospecific formation of 6S–OH derivative . This derivative is ideally suited for esterification .Physical And Chemical Properties Analysis

This compound has a molecular formula of C34H44O13 and a molecular weight of 660.71 .Scientific Research Applications

Microtubule Stabilization and Anticancer Activity : Taccalonolide B is identified as part of a class of microtubule stabilizers isolated from plants of the genus Tacca. These compounds, including this compound, demonstrate cellular microtubule-stabilizing activities and antiproliferative actions against cancer cells (Li et al., 2011).

Circumventing Drug Resistance : this compound has been studied for its ability to circumvent multiple drug resistance mechanisms, making it effective against cell lines resistant to other cancer drugs like paclitaxel and docetaxel (Risinger et al., 2008).

Structure-Activity Relationships : Studies on this compound, especially its conversion to other taccalonolides like AJ, have provided insights into structure-activity relationships crucial for biological activities. This research helps in understanding specific structural features important for their anticancer effects (Li et al., 2013).

Pharmacokinetic Analysis : The differences in the pharmacokinetic properties of various taccalonolides, including this compound, have been analyzed to understand their differential efficacies in antitumor activities and to guide clinical development (Risinger et al., 2017).

Mechanistic Differences and Binding Sites : Research has revealed that taccalonolides, including this compound, have a distinct mechanism of action from other microtubule stabilizers, which involves direct interaction with tubulin. This has implications for their potential as unique anticancer agents (Chen et al., 2021).

Antitumor Efficacy and Resistance Mechanisms : this compound is part of the research exploring the taccalonolides' ability to act against tumors that are resistant to other drugs, due to their distinct microtubule stabilizing mechanism (Risinger et al., 2009).

Novel Anticancer Agents : The taccalonolides, through their unique microtubule stabilization mechanism, present a novel class of anticancer agents. This compound's role in this class highlights its potential in overcoming challenges like drug resistance and poor pharmacokinetic profiles in cancer therapy (Yee et al., 2019).

Mechanism of Action

Target of Action

Taccalonolide B, like other taccalonolides, primarily targets microtubules , which are fundamental parts of the cell cytoskeleton intimately involved in cell proliferation . Microtubules are superb targets in clinical cancer therapy today .

Mode of Action

This compound is a microtubule-stabilizing agent . Taccalonolides covalently bind to the Aspartate 226 residue of β-tubulin, and this interaction is critical for their microtubule-stabilizing activity .

Biochemical Pathways

This compound, as a microtubule-stabilizing agent, induces the formation of abnormal mitotic spindles, leading to mitotic arrest . This results in Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis .

Pharmacokinetics

It is known that this compound is effective in vitro against cell lines that overexpress p-glycoprotein (pgp) and multidrug-resistance protein (mrp7) . This suggests that this compound may have good bioavailability and can circumvent some common drug resistance mechanisms.

Result of Action

The result of this compound’s action is the induction of apoptosis in cancer cells . By stabilizing microtubules and causing mitotic arrest, this compound leads to a series of cellular changes, including Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, and the formation of micronuclei . These changes ultimately initiate apoptosis, leading to the death of the cancer cells .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, this compound is more effective against cell lines that overexpress P-glycoprotein (Pgp) and multidrug-resistance protein (MRP7) . Additionally, this compound shows greater sensitivity in βIII-tubulin–overexpressing cell lines compared to other microtubule-stabilizing agents . This suggests that the cellular environment, particularly the expression of certain proteins, can influence the efficacy of this compound.

Safety and Hazards

properties

IUPAC Name |

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14-diacetyloxy-3,22,25-trihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O13/c1-11-9-17-33(7,34(8,42)30(41)47-17)22-19(11)32(6)20(25(22)40)18-21(27(43-12(2)35)29(32)45-14(4)37)31(5)15(23(38)24(18)39)10-16-26(46-16)28(31)44-13(3)36/h9,11,15-16,18-22,24-29,39-40,42H,10H2,1-8H3/t11-,15-,16+,18+,19+,20-,21-,22+,24-,25-,26+,27+,28+,29+,31+,32-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQOXBQSZPYHSA-MPOUNFKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C2C(C3C1C4(C(C3O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099963 | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108885-69-4 | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108885-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the structure-activity relationship of taccalonolides and how does it relate to taccalonolide B?

A: The research emphasizes the importance of specific structural features for the potency of taccalonolides [, ]. For instance, the presence of an epoxide group at the C-22-C-23 position in taccalonolide AJ significantly enhances its activity compared to this compound, which lacks this group. This finding suggests that the C-22-C-23 epoxide plays a crucial role in enhancing the interaction with the biological target, potentially by increasing binding affinity to tubulin. Although this compound itself might have weaker activity, understanding its structure-activity relationship provides valuable insights for designing and synthesizing more potent taccalonolides with improved antitumor properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B595538.png)